3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-7-methylpyrazole with a suitable pyrimidine derivative in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, such as oxides or hydroxylated compounds.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11BrN4O |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H11BrN4O/c1-4-2-3-11-8-5(9)6(7(10)14)12-13(4)8/h4,11H,2-3H2,1H3,(H2,10,14) |
InChI Key |
LRXVDCBOHMXVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C(=NN12)C(=O)N)Br |
Origin of Product |
United States |
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